3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8(4-11)7-3-1-2-6(7)5-12-9/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGGCQGXMOSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C(=C2C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have highlighted the potential of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile as a promising candidate in cancer therapy. A notable study demonstrated that derivatives of pyridine and chromene scaffolds, including this compound, exhibited significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB 231. The compound showed an impressive IC50 value of 4.55 μM against MCF-7 cells, outperforming traditional chemotherapeutics like 5-fluorouracil .
1.2 Vasorelaxant Activity
In addition to its anticancer properties, this compound has been investigated for its vasorelaxant effects. The vasodilation activity was assessed using isolated thoracic aortic rings pre-contracted with norepinephrine. Compounds similar to this compound showed enhanced vasorelaxant effects when combined with specific substituents on the cycloheptapyridine ring . This dual functionality positions it as a candidate for treating conditions related to cardiovascular health.
Pharmacological Applications
2.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in the pyridine framework have been linked to increased antimicrobial efficacy . This finding opens avenues for developing new antimicrobial agents based on the cyclopentapyridine structure.
2.2 Neuroprotective Effects
Emerging studies suggest that cyclopentapyridine derivatives may also possess neuroprotective properties. The mechanism involves modulation of neurotransmitter systems and potential reduction of neuroinflammation, which could be beneficial in neurodegenerative diseases .
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of this compound have led to its exploration in organic electronics. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and charge transport characteristics are under investigation for improving device performance .
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer therapy | IC50 = 4.55 μM against MCF-7 cells |
| Vasorelaxant agent | Enhanced vasodilation observed in pre-contracted aortic rings | |
| Pharmacology | Antimicrobial agents | Effective against MRSA and other resistant strains |
| Neuroprotective effects | Potential reduction of neuroinflammation | |
| Material Science | Organic electronics | Suitable for OLEDs and OPVs due to semiconductor properties |
Mechanism of Action
The mechanism of action of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Substituent Variations in Cyclopenta[c]pyridine Derivatives
Physicochemical Properties
- Polarity : Nitrile and carboxamide derivatives exhibit higher polarity than halogenated analogs, influencing solubility (e.g., carboxamide’s improved aqueous solubility vs. nitrile) .
- Basicity : Cantleyine’s hydroxyl group confers strong basicity (pKa ~9–10), contrasting with the neutral nitrile group in the target compound .
- Thermal Stability : Bulky tert-butyl substituents in sulfur-containing analogs increase thermal stability but reduce synthetic yield due to steric hindrance .
Biological Activity
3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound that has garnered interest in pharmacological and toxicological research due to its unique structural characteristics and potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₆ClN₃
- Molecular Weight : 179.6 g/mol
- SMILES Notation : C1CC2=C(C1)N=NC(=C2C#N)Cl
- InChIKey : QKYHVGHGQPHRNZ-UHFFFAOYSA-N
The compound features a chlorinated cyclopentapyridine structure with a carbonitrile group, which may influence its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound is limited. However, studies involving related compounds suggest potential activities in various biological systems.
1. Enzymatic Activity
A study profiling various chemicals indicated that compounds with similar structures may exhibit enzyme inhibitory properties. For instance, cyclopenta[c]pyridines have been noted for their interactions with cholinesterase and cytochrome P450 enzymes . Although specific data on this compound is scarce, its structural similarities to other active compounds warrant investigation into its enzymatic inhibition capabilities.
2. Anticancer Potential
Cyclopentapyridine derivatives have shown promise in anticancer research. For example, compounds within this class have demonstrated selective inhibition against various cancer cell lines . While direct studies on this compound are lacking, the potential for anticancer activity remains a significant area for future research.
Case Study 1: Inhibition of Deubiquitinases
A recent study identified selective inhibitors for deubiquitinases (DUBs), with some cyclopentapyridine derivatives showing inhibition rates of over 20% at specific concentrations . This suggests that this compound could be evaluated for similar DUB inhibitory activity.
| Compound | Target | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| Compound A | USP7 | <50 | 34 |
| Compound B | UCHL1 | >25 | - |
| This compound | TBD | TBD | TBD |
Case Study 2: Toxicological Profiling
The ToxCast database has profiled numerous compounds for their toxicity and biological activity. While specific data on this compound is not available in the literature , related compounds have exhibited varying degrees of toxicity across different biological assays. This highlights the importance of conducting thorough toxicological assessments for new compounds in this class.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile?
- Methodological Answer : The compound can be synthesized via chlorination of a pyridine precursor using phosphoryl chloride (POCl₃) under reflux conditions. For example, analogous pyridinecarbonitrile derivatives have been synthesized by reacting 6-hydroxy-4-methyl-2-phenyl-5-pyridinecarbonitrile with POCl₃ at 80–100°C, yielding chloro-substituted products in high purity . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How can the molecular structure of this compound be reliably characterized?
- Methodological Answer : X-ray crystallography using the SHELX software suite is the gold standard for resolving the molecular structure. SHELXL refines small-molecule crystallographic data with high precision, even for complex heterocycles . Complementary techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and ring saturation.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Identification of nitrile (C≡N) and C-Cl functional groups.
Q. What purification and analytical techniques are suitable for this compound?
- Methodological Answer :
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase is effective.
- Purity Analysis : Reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm.
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
Advanced Research Questions
Q. How does this compound interact with biological targets, such as PREPL enzymes?
- Methodological Answer : The compound’s ability to cross the blood-brain barrier (BBB) makes it suitable for studying prolyl endopeptidase-like (PREPL) enzymes in neurological disorders. Fluopol-ABPP (fluorescence polarization activity-based protein profiling) is a high-throughput screening method to identify PREPL inhibitors. This technique uses fluorescent probes to monitor enzyme activity in brain homogenates, enabling quantification of target engagement and inhibitor potency .
Q. What computational strategies can predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the compound and PREPL’s active site. Focus on the nitrile group’s electrophilicity and chloro-substituent’s steric effects.
- DFT Calculations : Gaussian or ORCA can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions.
- MD Simulations : GROMACS or NAMD assesses stability of ligand-protein complexes under physiological conditions.
Q. How should researchers address contradictions between in vitro and in vivo activity data?
- Methodological Answer : Discrepancies often arise from bioavailability or off-target effects. Validate findings using:
- Orthogonal Assays : Compare fluopol-ABPP results with enzymatic activity assays (e.g., chromogenic substrates).
- Pharmacokinetic Studies : Measure plasma and brain concentrations via LC-MS/MS to confirm BBB penetration .
- Metabolite Profiling : Identify degradation products using UPLC-QTOF-MS to rule out interference from metabolites.
Key Research Considerations
- Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) to ensure reproducibility.
- Safety Protocols : Handle nitrile and chloro-containing compounds in fume hoods with appropriate PPE (gloves, goggles).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
